molecular formula C9H7BrN2O B581240 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1072944-75-2

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B581240
M. Wt: 239.072
InChI Key: PAHPNWWTCINFQJ-UHFFFAOYSA-N
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Description

6-Bromo-7-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 6-Bromo-7-methylimidazo[1,2-a]pyridine is 1S/C8H7BrN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Bromo-7-methylimidazo[1,2-a]pyridine is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . The compound has a molar refractivity of 48.7±0.5 cm3, and a polarizability of 19.3±0.5 10-24 cm3 . Its surface tension is 46.8±7.0 dyne/cm, and it has a molar volume of 131.4±7.0 cm3 .

Scientific Research Applications

Chemistry and Properties of Related Compounds

Compounds containing pyridine and imidazole units, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and related structures, demonstrate a wide array of chemical behaviors and applications. These include the formation of complex compounds, exhibiting diverse properties like spectroscopic characteristics, structural variability, magnetic properties, and biological activities. Such compounds' versatility underpins their potential for further investigations into analogues like 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (Boča, Jameson, & Linert, 2011).

Role in Organic Synthesis and Medicinal Chemistry

Heterocyclic N-oxide derivatives, including pyridine and imidazole analogues, serve as crucial intermediates in organic synthesis. They are instrumental in forming metal complexes, designing catalysts, and facilitating asymmetric catalysis. Their biological significance is underscored by their application in developing drugs with anticancer, antibacterial, and anti-inflammatory activities. This underlines the potential utility of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde in similar contexts (Li et al., 2019).

Applications in Optoelectronics

The structural motifs found in compounds like 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde are valuable for optoelectronic material development. Quinazolines and pyrimidines, with their extensive aromatic systems, are key for creating novel optoelectronic materials. These compounds are used in fabricating materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, highlighting the potential applicability of related imidazo[1,2-a]pyridine derivatives in these advanced technological areas (Lipunova et al., 2018).

Inhibitory Effects on Biological Targets

Compounds structurally akin to 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, particularly those with imidazole scaffolds, have been investigated for their inhibitory effects on various biological targets. This includes exploration within the realms of cancer treatment, where specific derivatives demonstrate significant activity by interacting with DNA or enzymes critical to cancer cell proliferation. Such research indicates the potential for derivatives of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde to serve as templates for the development of novel therapeutic agents (Skibo, 1998).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), and P321 (Specific treatment (see … on this label)) .

properties

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-2-9-11-3-7(5-13)12(9)4-8(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHPNWWTCINFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674796
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

1072944-75-2
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromomalonaldehyde (5000 mg, 26.74 mmol) was added to a solution of 5-bromo-4-methylpyridin-2-amine in acetonitrile (5250 mg, 34.76 mmol). The reaction mixture was refluxed for 2 hours. After completion of the reaction, the reaction mixture was quenched with sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The organic layer was concentrated in vacuum and the product was purified by column chromatography using ethyl acetate-petroleum ether gradient to obtain the title compound. Yield: 79.81%; 1H NMR (DMSO-d6; 300 MHz): δ 9.90 (s, 1H), 9.52 (s, 1H), 8.51 (s, 1H), 7.94 (s, 1H), 2.50 (s, 3H); MS (m/z): 239 (M+1)+.
Quantity
5000 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5250 mg
Type
reactant
Reaction Step One
Yield
79.81%

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